methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide
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Overview
Description
Methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide typically involves the condensation of o-phenylenediamine with ethoxyacetic acid under acidic conditions to form the benzimidazole core. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst to yield the desired ester compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophilic Substitution Reagents: Alkoxides, thiolates
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various alkoxy derivatives
Scientific Research Applications
Methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to the active sites of enzymes and receptors, inhibiting their function. This inhibition can lead to the disruption of essential biological processes in microorganisms and cancer cells, resulting in their death . The sulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- **2-Methoxy-4-{(E)-[({[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate
- **2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
Methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties, such as solubility and bioavailability. Additionally, the hydrobromide salt form may enhance its stability and ease of handling compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.BrH/c1-3-17-8-4-5-9-10(6-8)14-12(13-9)18-7-11(15)16-2;/h4-6H,3,7H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBDOKSCYLXRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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